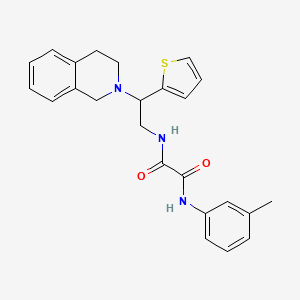
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that features a multifaceted structure combining isoquinoline, thiophene, and oxalamide moieties. This unique fusion of molecular components suggests its potential for a range of chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step processes:
Formation of Isoquinoline Derivative: : Begin with 3,4-dihydroisoquinoline, employing reactions that involve catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions to yield 3,4-dihydroisoquinolin-2(1H)-one.
Thiophene Coupling: : The thiophene ring is integrated using cross-coupling reactions, commonly using Suzuki or Stille coupling techniques, involving organometallic reagents.
Oxalamide Introduction: : Finally, oxalamide formation is achieved through amidation reactions, where oxalyl chloride reacts with the amine groups under controlled temperature and pH conditions.
Industrial Production Methods
For large-scale production, flow chemistry techniques are often preferred. These allow for continuous synthesis, improved yields, and reduced reaction times, ensuring consistency and scalability.
化学反応の分析
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide undergoes various chemical reactions:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: : Hydrogenation can be used to reduce any unsaturated bonds, utilizing catalysts such as Pd/C or Raney nickel.
Substitution: : Halogenation or nitration can be achieved under electrophilic aromatic substitution conditions using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Hydrogen with Pd/C, Raney nickel
Substitution Reagents: : Chlorine, nitric acid
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of saturated derivatives
Substitution: : Introduction of halogens or nitro groups
科学的研究の応用
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide finds applications across several fields:
Chemistry: : Acts as a building block for complex organic syntheses and novel material developments.
Biology: : Used in the study of enzyme interactions and as a potential pharmaceutical lead compound.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anti-cancer properties.
Industry: : Applied in the creation of specialty polymers and advanced materials.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The oxalamide moiety enables strong hydrogen bonding, which facilitates binding to active sites. The isoquinoline and thiophene rings contribute to π-π interactions and hydrophobic effects, stabilizing the compound-protein complex and influencing biological pathways.
類似化合物との比較
Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-N2-(p-tolyl)oxalamide
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide
N1-(2-(2-methyl-3,4-dihydroisoquinolin-1(2H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(m-tolyl)oxalamide
Uniqueness
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide stands out due to its distinct structural combination, offering enhanced binding properties and a diverse range of chemical reactivity compared to its analogs.
Hope this deep dive was worth it. Where to next?
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-6-4-9-20(14-17)26-24(29)23(28)25-15-21(22-10-5-13-30-22)27-12-11-18-7-2-3-8-19(18)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMLEXPGUVEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2666441.png)
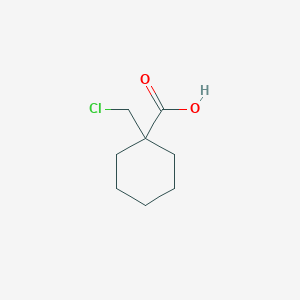
![N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2666444.png)
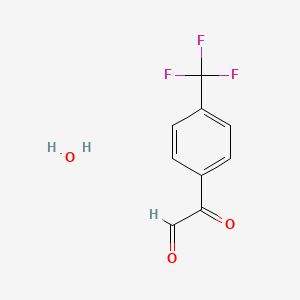

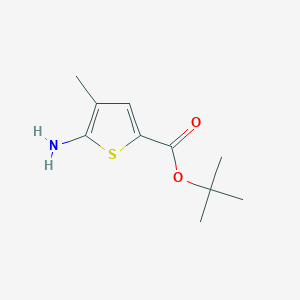
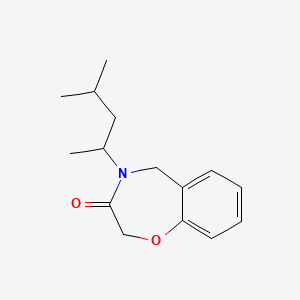
![4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2666453.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)
![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B2666458.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)
![(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide](/img/structure/B2666463.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2666464.png)
